molecular formula C19H36O5 B12676649 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) CAS No. 77656-52-1

1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate)

Cat. No.: B12676649
CAS No.: 77656-52-1
M. Wt: 344.5 g/mol
InChI Key: QBHWYZWITQQHNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) typically involves esterification reactions. One common method involves the reaction of 1,2-ethanediol with 2-propylvaleric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) involves its interaction with specific molecular targets and pathways. For example, its ester groups can undergo hydrolysis in biological systems to release active metabolites that exert therapeutic effects. The hydroxymethyl groups may also interact with cellular enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) can be compared with similar compounds such as:

    1,2-Ethanediol diacetate: Similar structure but with acetate groups instead of propylvalerate groups.

    1,2-Ethanediol dipropionate: Similar structure but with propionate groups instead of propylvalerate groups.

    1,2-Ethanediol dibutyrate: Similar structure but with butyrate groups instead of propylvalerate groups.

The uniqueness of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) lies in its specific ester groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

77656-52-1

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

3-(hydroxymethyl)-2,2,5,5-tetrapropylhexanedioic acid

InChI

InChI=1S/C19H36O5/c1-5-9-18(10-6-2,16(21)22)13-15(14-20)19(11-7-3,12-8-4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

QBHWYZWITQQHNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC(CO)C(CCC)(CCC)C(=O)O)C(=O)O

Origin of Product

United States

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